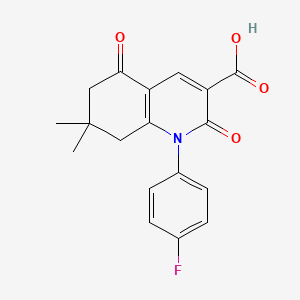
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of an existing functional group with a fluorine atom3. However, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a fluorophenyl compound will depend on the specific compound . Fluorine atoms are highly electronegative, which can influence the compound’s chemical properties4.Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes5.
Physical And Chemical Properties Analysis
The physical and chemical properties of a fluorophenyl compound will depend on its specific structure. For example, 4-Fluorobenzoic acid is a solid at room temperature and has a melting point of 175 °C7.Applications De Recherche Scientifique
Fluorinated Compounds in Environmental and Health Research
Environmental Impact and Alternatives : Research on fluorinated compounds, particularly long-chain perfluoroalkyl carboxylic acids (PFCAs) and their alternatives, has been extensive due to concerns about their persistence, bioaccumulation, and toxicity. Studies highlight the transition to safer alternatives while assessing the environmental fate and human exposure risks of both legacy and novel fluorinated substances (Wang et al., 2013).
Biodegradation of Polyfluoroalkyl Chemicals : The microbial degradation of polyfluoroalkyl chemicals, which include precursors to perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, has been a significant focus. Understanding the microbial pathways and potential for defluorination is crucial for assessing the environmental fate and designing remediation strategies for these persistent compounds (Liu & Mejia Avendaño, 2013).
Carboxylic Acids in Biological Applications
Natural Carboxylic Acids and Biological Activity : The biological activities of natural carboxylic acids, such as antioxidant, antimicrobial, and cytotoxic effects, have been studied extensively. Structural variations among these compounds influence their bioactivity, offering insights into the design and application of synthetic analogs for therapeutic and environmental purposes (Godlewska-Żyłkiewicz et al., 2020).
Analytical Methods for Antioxidant Activity : Various analytical methods have been developed to determine the antioxidant activity of compounds, including those based on hydrogen atom transfer and electron transfer. Understanding these methods and the antioxidant mechanisms of specific compounds can aid in the assessment and application of antioxidants in food, pharmaceuticals, and environmental protection (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Organic Pollutant Degradation : The use of advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants, including pharmaceuticals and personal care products, has been a critical area of environmental research. Insights into the mechanisms, by-products, and biotoxicity of AOP-treated pollutants can guide the development of more efficient and safer water treatment technologies (Qutob et al., 2022).
Safety And Hazards
The safety and hazards associated with a fluorophenyl compound will depend on its specific structure. For example, 4-Fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation8.
Orientations Futures
The future directions of research in the field of fluorophenyl compounds could involve the development of new synthesis methods, the exploration of new applications in pharmaceuticals and agrochemicals, and the investigation of the compounds’ biological activities6.
Please note that this information is quite general and may not apply directly to “1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid”. For a comprehensive analysis of this specific compound, more detailed information or resources would be needed.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-18(2)8-14-12(15(21)9-18)7-13(17(23)24)16(22)20(14)11-5-3-10(19)4-6-11/h3-7H,8-9H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWQTSKZUIFSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



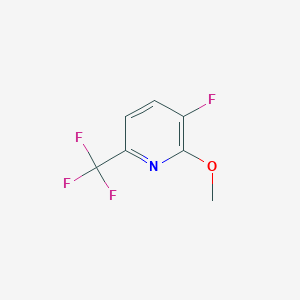


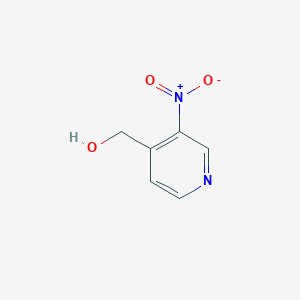

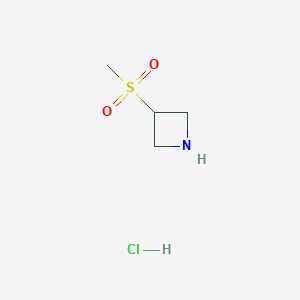
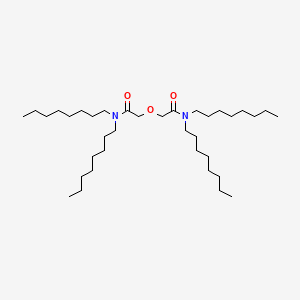
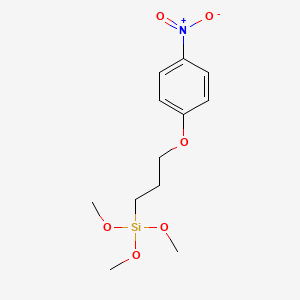
![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
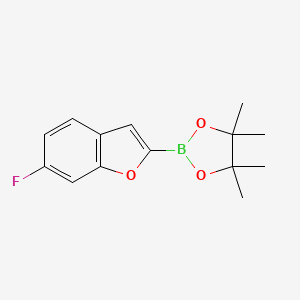
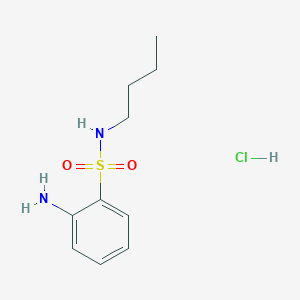
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)
